molecular formula C4H3ClSe B14752189 Selenophene, 2-chloro- CAS No. 1449-67-8

Selenophene, 2-chloro-

Cat. No.: B14752189
CAS No.: 1449-67-8
M. Wt: 165.49 g/mol
InChI Key: FFRNOUSYMUYHLM-UHFFFAOYSA-N
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Description

Significance of Selenophenes in Heterocyclic Chemistry

Selenophenes, five-membered heterocyclic aromatic compounds containing a selenium atom, represent a significant class of selenium-based heterocycles. nih.govwikipedia.org Analogous to the well-studied furan (B31954) and thiophene, selenophene (B38918) and its derivatives are crucial building blocks in both medicinal chemistry and materials science. wikipedia.orgontosight.ai The incorporation of the larger, more polarizable selenium atom compared to oxygen or sulfur imparts unique electronic and physical properties to these molecules. ontosight.ai This has led to extensive research, with a notable number of studies focusing on their application in advanced materials. ontosight.ai

In the realm of materials science, selenophene-based materials are actively investigated for their potential in electronic devices. ontosight.ai They are utilized in the construction of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). nih.gov The inherent properties of selenophenes, such as high electron mobility and thermal stability, can enhance the performance of these devices. nih.govontosight.ai For instance, some selenophene-based materials exhibit semiconducting properties, making them suitable for applications in solar cells and other electronic components. ontosight.ai

Beyond materials, selenophene derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities. researchgate.netacs.org Studies have revealed that compounds incorporating the selenophene scaffold possess antitumoral, anticonvulsant, antioxidant, antiviral, and antibacterial properties. acs.orgnih.gov Although no organoselenium compounds have reached pharmacy shelves as approved drugs, in vitro and in vivo studies continue to demonstrate their therapeutic potential against a variety of disorders. nih.gov The unique chemical properties of selenophenes make them a fascinating subject for researchers, paving the way for innovative breakthroughs in both medicine and technology. ontosight.airesearchgate.net

Unique Aspects and Research Focus on Halogenated Selenophenes, Specifically 2-Chloroselenophene

Halogenated heterocycles are fundamental building blocks in organic synthesis, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Within the family of selenophenes, halogenated derivatives are particularly valuable intermediates for the synthesis of more complex, functionalized molecules. The position of the halogen atom on the selenophene ring dictates its reactivity and the types of structures that can be accessed.

The research focus on 2-chloroselenophene stems from its utility as a precursor in the development of novel organic materials and complex molecules. A significant area of research has been the development of efficient and environmentally friendly synthetic methods for its preparation. Traditional methods often require harsh conditions, but recent advancements have focused on greener approaches. For example, a notable development is the synthesis of halogenated selenophenes, including 2-chloroselenophene, through the electrophilic cyclization of selenoenynes. nih.gov One particularly innovative and environmentally benign method utilizes sodium chloride (table salt) as a source of "electrophilic chlorine" in an ethanol (B145695) solvent under mild conditions. nih.gov

This green synthesis protocol has been successfully applied to produce a range of halogenated heterocycles. The table below summarizes the yields achieved for different halogens using this method with a specific selenoenyne substrate. nih.gov

Halogen SourceProductYield (%)
NaCl2-Chloroselenophene derivative81
NaBr2-Bromoselenophene derivative92
NaI2-Iodoselenophene derivative95

This data represents the synthesis of 3-haloselenophenes from a specific enyne precursor as reported in the literature. nih.gov

The reactivity of the carbon-halogen bond in 2-chloroselenophene is another key aspect of its research focus. This bond allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. nih.gov This capability enables the introduction of diverse aryl and alkynyl groups onto the selenophene ring, providing access to a wide array of substituted selenophenes for the construction of advanced materials like those used in organic electronics. nih.gov The development of these synthetic strategies highlights the importance of 2-chloroselenophene as a versatile intermediate in modern chemical research.

Properties

CAS No.

1449-67-8

Molecular Formula

C4H3ClSe

Molecular Weight

165.49 g/mol

IUPAC Name

2-chloroselenophene

InChI

InChI=1S/C4H3ClSe/c5-4-2-1-3-6-4/h1-3H

InChI Key

FFRNOUSYMUYHLM-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloroselenophene and Its Derivatives

Cyclization-Based Strategies for Selenophene (B38918) Scaffolds

The construction of the selenophene core often relies on the formation of the five-membered ring through the cyclization of acyclic precursors. These strategies can be broadly categorized into intramolecular and intermolecular processes.

Intramolecular Cyclization Reactions

Intramolecular cyclization methods involve the formation of the selenophene ring from a single molecule containing all the necessary atoms. These approaches offer good control over regioselectivity.

The reaction of 1,3-dienyl bromides with a selenium source represents a viable pathway to selenophenes. While not extensively documented specifically for 2-chloroselenophene, the general strategy involves the substitution of the bromine atom by a selenium nucleophile, followed by intramolecular cyclization onto one of the double bonds. The regiochemical outcome, and thus the formation of a 2-substituted selenophene, is dependent on the substitution pattern of the starting diene. A related approach involves the use of 1,3-dienyl-gem-dibromides which can react with potassium selenocyanate (B1200272) (KSeCN) in the presence of copper oxide nanoparticles to yield selanyl (B1231334) selenophenes. nih.gov

The synthesis of benzo[b]selenophenes can be achieved through the cyclization of alkynyl arenes bearing an ortho-halogen atom in the presence of a selenium source. This method, while primarily demonstrated for fused systems, provides a conceptual basis for the synthesis of non-fused haloselenophenes. The general mechanism involves the reaction of the alkyne with the selenium reagent, followed by an intramolecular cyclization where the newly introduced selenium moiety displaces the ortho-halogen.

A significant and versatile method for the synthesis of substituted selenophenes, including those with halogen substituents, involves the electrophile-mediated cyclization of selenoenynes. For instance, the cyclization of (Z)-benzylselenoenynes can be initiated by a base to form 2,5-disubstituted selenophenes. nih.gov

A particularly relevant example is the copper(II)/halide-mediated cyclization of homopropargyl selenides. This reaction can be selectively controlled to produce 3-haloselenophenes. nih.gov Although this leads to the 3-halo isomer, it demonstrates the principle of intramolecular cyclization of a selenium-containing precursor to form a halogenated selenophene. The reaction proceeds through the coordination of the copper catalyst to the triple bond, followed by an anti-attack of the selenium nucleophile to form a selenonium intermediate, which then undergoes reductive elimination. nih.gov

More specifically, the synthesis of a 3-chlorobenzo[b]selenophene has been achieved through the chlorine-promoted cyclization of a 2-alkynylmethylselenobenzene. nih.gov This highlights the potential of using a chlorinating agent to induce cyclization and incorporate the chlorine atom in a single step. The proposed mechanism for a related synthesis of a chloroselenophene involves the in situ generation of CuCl2, which coordinates to the alkyne, facilitating an intramolecular attack by the selenium atom. nih.gov

Precursor TypeReagents and ConditionsProduct TypeReference
Homopropargyl selenidesCuBr2, 1,2-dichloroethane, rt3-Bromodihydroselenophenes nih.gov
Homopropargyl selenidesCuX2 (X=Cl, Br), DMA, 100 °C3-Haloselenophenes nih.gov
2-AlkynylmethylselenobenzeneCl-source3-Chlorobenzo[b]selenophene nih.gov
SelenoenyneCu2SO4·5H2O, NaCl3-Chloroselenophene derivative nih.gov

Table 1: Examples of Intramolecular Cyclization Reactions for Halogenated Selenophenes

Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. While specific cascade reactions leading directly to 2-chloroselenophene are not widely reported, the concept can be applied. For instance, a cascade process could involve the initial formation of a suitable acyclic precursor in situ, which then undergoes a subsequent cyclization to form the 2-chloroselenophene ring.

Intermolecular Reactions Incorporating External Selenium Sources

Intermolecular reactions involve the assembly of the selenophene ring from two or more separate components. These methods are often convergent and allow for the rapid construction of a variety of substituted selenophenes.

A notable example is the copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes and elemental selenium. rsc.org This method provides a straightforward route to 2,5-disubstituted selenophenes. The reaction is believed to proceed through a Glaser coupling of two alkyne molecules, followed by the insertion of selenium and subsequent cyclization. While this method does not directly yield 2-chloroselenophene, the introduction of a chlorine-containing alkyne or further functionalization of the resulting selenophene could provide access to the target molecule.

ReactantsCatalyst/ReagentsProductReference
Terminal alkynes, Elemental seleniumCopper catalyst2,5-Disubstituted selenophenes rsc.org

Table 2: Intermolecular Synthesis of Substituted Selenophenes

Alkynes Reacting with Selenium Species

A prominent strategy for synthesizing selenophene derivatives involves the reaction of alkynes with various selenium-containing reagents. The cyclization of selenoenynes, which are themselves derived from alkynes, is a key method for producing halogenated selenophenes.

One specific method involves the in-situ generation of copper(II) chloride (CuCl₂), which is formed from the reaction between copper(II) sulfate (B86663) pentahydrate (Cu₂SO₄·5H₂O) and sodium chloride (NaCl). nih.gov The resulting CuCl₂ coordinates to the carbon-carbon triple bond of a selenoenyne intermediate. nih.gov This coordination facilitates an intramolecular anti-attack from the selenium nucleophile, leading to a selenonium intermediate. Subsequent demethylation by a chloride anion and reductive elimination yields the desired 2-chloroselenophene derivative. nih.gov The elemental copper (Cu(0)) formed in this process is readily re-oxidized by CuCl₂ to produce copper(I) chloride (CuCl). nih.gov

Another approach utilizes selenium dihalides, such as selenium dichloride (SeCl₂), which can be prepared in situ from elemental selenium and a chlorinating agent like sulfuryl chloride. mdpi.com These highly reactive species undergo electrophilic addition to alkynes. This method has been developed for the stereoselective synthesis of bis(E-2-chlorovinyl) selenides from acetylene (B1199291) and can be adapted for substituted alkynes. mdpi.com

Furthermore, copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium provides a direct route to 2,5-disubstituted selenophenes. rsc.org This reaction is noted for its high atom economy and regioselectivity. The proposed mechanism involves a Glaser coupling of two alkyne molecules, followed by the insertion of hydrogen selenide (B1212193) (H₂Se) and subsequent cyclization. rsc.org

Multicomponent Reaction Systems for Functionalized Selenophenes

Multicomponent reactions (MCRs) offer an efficient pathway for the assembly of complex molecules like functionalized selenophenes from simple starting materials in a single step. rsc.orgnih.govmdpi.com These reactions are advantageous due to their step and atom economy. rsc.org

A notable example is the DBU-promoted three-component cascade annulation of 3-oxo-3-phenylpropanenitriles, (E)-chalcones, and elemental selenium to produce tetrasubstituted selenophenes. rsc.org This metal-free approach relies on readily available substrates and simple reaction conditions. rsc.org While not directly yielding 2-chloroselenophene, the principles of MCRs demonstrate a powerful strategy for creating diverse selenophene scaffolds that could be subsequently halogenated or constructed from chlorinated precursors. The search for MCRs that integrate multiple functional groups is a significant area of research, providing tools for building multifunctional molecules. nih.gov

Functionalization and Derivatization Approaches Relevant to 2-Chloroselenophene

The chlorine atom on the 2-chloroselenophene ring serves as a versatile handle for further molecular elaboration, primarily through cross-coupling reactions. This allows for the introduction of a wide array of substituents, transforming the simple haloselenophene into more complex and functional structures.

Cross-Coupling Reactions for Incorporating Halogenated Units

Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon bonds at the site of the C-Cl bond in 2-chloroselenophene.

The Suzuki cross-coupling reaction is a widely used and powerful method for forming Csp²–Csp² bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. researchgate.netyoutube.com This reaction is highly effective for the functionalization of 2-haloselenophenes, including 2-chloroselenophene, to synthesize 2-arylselenophenes and 2,5-diarylselenophenes. acs.orgnih.gov

The reaction proceeds cleanly under mild conditions and tolerates a variety of functional groups on the arylboronic acid partner, including electron-donating, electron-withdrawing, and neutral substituents. researchgate.netacs.org Common catalytic systems involve palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in solvents like dimethoxyethane (DME) or toluene. researchgate.netacs.org The efficiency and mild conditions of the Suzuki coupling make it a preferred method for synthesizing complex molecules for pharmaceuticals and advanced materials. youtube.com

Table 1: Exemplary Conditions for Suzuki Cross-Coupling of 2-Haloselenophenes This table is interactive. Click on the headers to sort the data.

Haloselenophene Boronic Acid Catalyst (mol %) Base Solvent Yield (%) Reference
2-Bromoselenophene Phenylboronic acid Pd(PPh₃)₄ (3) Na₂CO₃ Toluene/H₂O 85 acs.org
2-Iodoselenophene 4-Methoxyphenylboronic acid Pd(OAc)₂ (5) K₂CO₃ DME/H₂O 92 acs.org
2-Iodoselenophene 4-Chlorophenylboronic acid Pd(OAc)₂ (5) K₂CO₃ DME/H₂O 88 acs.org

Beyond the Suzuki reaction, several other cross-coupling methodologies are applicable for the derivatization of 2-chloroselenophene.

Stille Coupling: This reaction couples the organohalide with an organostannane reagent, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups, although the toxicity of tin reagents is a significant drawback.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com This reaction is celebrated for its broad scope, enabling the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms, and its high functional group tolerance under mild conditions. wikipedia.orgnumberanalytics.comnumberanalytics.com The catalytic cycle proceeds via oxidative addition, transmetalation with the organozinc species, and reductive elimination. numberanalytics.com

Kumada Coupling: As one of the earliest catalytic cross-coupling methods, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to react with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org While highly effective, its application can be limited by the high reactivity of Grignard reagents, which are incompatible with base-sensitive functional groups. youtube.com The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orgslideshare.net

Sonogashira Coupling: This reaction is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.orglibretexts.org The reactivity of the halide in Sonogashira couplings typically follows the order I > Br > Cl, which can present a challenge for less reactive chloroarenes. wikipedia.org However, advancements in catalyst design, including the use of N-heterocyclic carbene (NHC) ligands, have enabled the efficient coupling of aryl chlorides. libretexts.orgorganic-chemistry.org

Table 2: Overview of Relevant Cross-Coupling Reactions This table is interactive. Click on the headers to sort the data.

Coupling Reaction Organometallic Reagent Catalyst Key Advantages Key Disadvantages
Suzuki R-B(OH)₂ Pd Mild conditions, low toxicity, commercially available reagents youtube.com Base sensitive substrates can be problematic.
Stille R-Sn(Alkyl)₃ Pd High functional group tolerance Toxicity and removal of tin byproducts
Negishi R-Zn-X Pd or Ni High reactivity, broad scope, mild conditions wikipedia.org Moisture/air sensitivity of organozinc reagents
Kumada R-Mg-X Pd or Ni High reactivity, low cost of Grignard reagents organic-chemistry.org Low functional group tolerance youtube.com

| Sonogashira | R-C≡C-H | Pd and Cu | Forms C(sp²)-C(sp) bonds, mild conditions wikipedia.org | Requires terminal alkyne; C-Cl activation can be challenging wikipedia.org |

Radical-Mediated Synthetic Pathways

Radical chemistry offers alternative routes for the synthesis and functionalization of selenophenes. These pathways often involve the homolytic cleavage of a weak bond to generate a reactive radical intermediate.

For instance, seleno-centered radicals can be generated from the photoinduced cleavage of the selenium-selenium bond in diselenides upon irradiation with visible or near-UV light. nih.gov These seleno radicals can then participate in intramolecular cyclization reactions. A styryl C-C double bond can react with a Se-centered radical to form a five-membered cyclic intermediate, which upon oxidation and proton elimination, yields the selenophene ring. nih.gov

Radical cyclization can also be initiated by other means. For example, a vinyl radical intermediate can react with elemental selenium to form a selenium free radical species, which then undergoes intramolecular cyclization to generate a radical intermediate. nih.gov Subsequent steps lead to the formation of fused benzo[b]selenophene (B1597324) systems. nih.gov These radical-mediated pathways provide a powerful toolset for constructing the selenophene core, often under mild, photochemically-driven conditions. nih.govmdpi.com

Reactivity and Reaction Mechanisms of 2 Chloroselenophene and Analogues

Electrophilic and Nucleophilic Reactivity at the Selenophene (B38918) Ring

The selenophene ring can act as either a nucleophile, undergoing electrophilic substitution, or, under specific conditions, as an electrophilic substrate for nucleophilic attack.

Common electrophilic substitution reactions applicable to 2-chloroselenophene include:

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the selenophene ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com The electrophile is a resonance-stabilized acylium ion. sigmaaldrich.comkhanacademy.org For 2-chloroselenophene, this would yield 2-chloro-5-acylselenophene. The product ketone is deactivated, which prevents further acylation. organic-chemistry.org

Vilsmeier-Haack Reaction: This is a mild method for formylating electron-rich aromatic rings. organic-chemistry.orgijpcbs.com The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). numberanalytics.comwikipedia.org The initial product is an iminium salt, which is hydrolyzed during workup to yield the corresponding aldehyde. wikipedia.org This reaction on 2-chloroselenophene would produce 2-chloro-5-formylselenophene.

Halogenation: The introduction of another halogen (e.g., Br, I) onto the ring can be achieved using the halogen in the presence of a Lewis acid or other activators. masterorganicchemistry.comchemguide.co.ukyoutube.compearson.com The reaction proceeds through attack on an activated halogen species. masterorganicchemistry.comlibretexts.org Substitution is expected at the C5 position.

Nitration: This reaction introduces a nitro (NO₂) group using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). unacademy.combyjus.com The reaction with 2-chloroselenophene would yield 2-chloro-5-nitroselenophene.

Direct nucleophilic substitution of the chlorine atom in 2-chloroselenophene is generally challenging. Unlike alkyl halides, aryl halides are resistant to classical SN1 and SN2 mechanisms. wikipedia.orgbyjus.com The SN2 pathway is hindered by the steric bulk of the aromatic ring, which prevents the required backside attack. byjus.com The SN1 pathway is unfavorable because it would require the formation of a highly unstable aryl cation. wikipedia.org

Nucleophilic aromatic substitution (SNAr) can occur through an alternative addition-elimination mechanism. masterorganicchemistry.comlibretexts.org This pathway involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored. libretexts.org

For the SNAr mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. In 2-chloroselenophene, the absence of such activating groups makes the ring insufficiently electrophilic to be attacked by common nucleophiles under standard conditions. Therefore, reactions with nucleophilic species like amines or alkoxides typically require harsh conditions or transition metal catalysis.

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and copper, are pivotal in overcoming the inherent low reactivity of the C-Cl bond in 2-chloroselenophene and for enabling functionalization at C-H positions.

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While the Suzuki cross-coupling of 2-haloselenophenes (acting as electrophiles) is a well-established transformation, recent advances have also focused on the direct functionalization of C-H bonds. researchgate.net

In the context of 2-chloroselenophene, palladium-catalyzed reactions primarily involve the activation of the C-Cl bond. The Suzuki-Miyaura coupling, for instance, is a highly efficient method for creating C-C bonds between sp²-hybridized carbons. researchgate.net This reaction couples the aryl halide with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Research has demonstrated the successful synthesis of 2-arylselenophenes and 2,5-diarylselenophenes using this method with 2-haloselenophenes. researchgate.net

Direct C-H activation or functionalization of the selenophene ring, while less common for the chlorinated analogue, is a known process for unactivated selenophenes. researchgate.net These reactions offer a more atom-economical approach by avoiding the pre-functionalization required for traditional cross-coupling. chemrxiv.org For 2-chloroselenophene, a direct arylation at the C5 position would be a competing pathway to coupling at the C-Cl bond, depending on the specific catalyst system and reaction conditions.

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling of Haloselenophenes
HaloselenopheneBoronic AcidCatalyst/BaseSolventYield (%)Reference
2-IodoselenophenePhenylboronic acidPd(OAc)₂ / K₂CO₃DME/H₂O95 researchgate.net
2-Iodoselenophene4-Methoxyphenylboronic acidPd(OAc)₂ / K₂CO₃DME/H₂O92 researchgate.net
2-BromoselenophenePhenylboronic acidPd(OAc)₂ / K₂CO₃DME/H₂O75 researchgate.net
2,5-DiiodoselenophenePhenylboronic acid (2 eq.)Pd(OAc)₂ / K₂CO₃DME/H₂O88 researchgate.net

Copper-catalyzed reactions represent a more classical and cost-effective alternative to palladium for activating aryl halides. blucher.com.br The Ullmann condensation (or Ullmann-type reaction) is a prominent example, involving the copper-promoted coupling of aryl halides with a variety of nucleophiles, including alcohols, amines, and thiols, to form C-O, C-N, and C-S bonds, respectively. wikipedia.orgorganic-chemistry.org These reactions typically require stoichiometric amounts of copper and high temperatures, although modern variants use catalytic copper with specific ligands. wikipedia.orgwikipedia.org The mechanism is thought to involve the formation of a copper(I) species that reacts with the aryl halide. wikipedia.orgorganic-chemistry.org

For 2-chloroselenophene, an Ullmann reaction could be used to synthesize:

2-Aryloxyselenophenes: by reaction with phenols.

2-(Aryl- or alkylamino)selenophenes: by reaction with amines (a process also known as the Goldberg reaction). wikipedia.org

2-(Aryl- or alkylthio)selenophenes: by reaction with thiols.

More recent developments include copper-catalyzed cross-coupling reactions with boronic acids and other organometallic reagents under milder conditions. nih.govrsc.org

Table 2: General Ullmann-Type Reactions Applicable to 2-Chloroselenophene
Reaction TypeNucleophileProduct TypeTypical ConditionsReference
Ullmann Ether SynthesisPhenols/Alcohols (ROH)Aryl Ethers (Ar-OR)Cu catalyst, Base, High Temp. wikipedia.org
Goldberg Reaction (Amine Coupling)Amines (R₂NH)Aryl Amines (Ar-NR₂)Cu catalyst, Base, High Temp. wikipedia.org
Thioether SynthesisThiols (RSH)Aryl Thioethers (Ar-SR)Cu catalyst, Base, High Temp. wikipedia.orgblucher.com.br
Symmetrical Biaryl Coupling2-Chloroselenophene2,2'-BiselenopheneStoichiometric Cu, High Temp. wikipedia.orgbyjus.com

Transmetalation reactions are fundamental in organometallic chemistry, enabling the conversion of less reactive organic compounds into highly reactive organometallic reagents. A key example relevant to 2-chloroselenophene is the lithium-halogen exchange. wikipedia.orgnumberanalytics.com This reaction involves treating an organohalide with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures. wikipedia.orgscribd.com

The reaction proceeds via a kinetically controlled process where the lithium atom exchanges with the halogen. wikipedia.orgscribd.com For 2-chloroselenophene, treatment with n-BuLi would result in a lithium-chlorine exchange to generate 2-selenienyllithium and n-butyl chloride.

Reaction: Se-C₄H₃-Cl + n-BuLi → Se-C₄H₃-Li + n-BuCl

The driving force for the exchange is the formation of a more stable organolithium species. The stability of the carbanion intermediate plays a crucial role, with sp²-hybridized carbanions (like the aryl anion of selenophene) being more stable than sp³-hybridized carbanions (like the butyl anion). wikipedia.org

The resulting 2-selenienyllithium is a powerful nucleophile and a versatile synthetic intermediate. It can be reacted with a wide range of electrophiles to introduce various functional groups at the 2-position of the selenophene ring. For example, quenching the reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. This two-step sequence of lithium-halogen exchange followed by electrophilic quench provides a valuable pathway for the functionalization of 2-chloroselenophene that is not accessible through direct substitution methods. numberanalytics.comnih.gov

Elucidation of Reaction Mechanisms

The reactivity of 2-chloroselenophene is governed by the interplay of the selenium heteroatom, the aromaticity of the five-membered ring, and the influence of the chloro-substituent. Understanding the mechanisms of its reactions is crucial for its application in the synthesis of more complex molecules. This section delves into the proposed radical mechanisms, intramolecular cyclization studies, and the role of hypervalent selenium species in the reactivity of 2-chloroselenophene and its analogues.

Proposed Radical Mechanisms

While ionic pathways often dominate the chemistry of heterocycles, radical mechanisms offer alternative routes for the functionalization of selenophenes. The formation of selenophene rings can proceed through radical pathways, suggesting that the selenophene nucleus can also be susceptible to radical-mediated reactions.

One proposed mechanism for the formation of the selenophene ring itself involves a radical cyclization. For instance, the reaction of 1,3-dienyl bromides with potassium selenocyanate (B1200272) (KSeCN) in the presence of iodine is thought to proceed via a selenium-centered radical. nih.gov The proposed mechanism begins with the formation of a 1,3-dienylselenocyanate intermediate. This intermediate undergoes homolytic cleavage of the Se-CN bond, generating a selenium-centered radical species. This radical then undergoes an intramolecular cyclization by attacking one of the double bonds in the dienyl system, leading to a five-membered ring. Subsequent oxidation and deprotonation yield the aromatic selenophene ring. nih.gov

Although direct studies on radical reactions starting from 2-chloroselenophene are not extensively documented, we can propose plausible mechanisms based on the general principles of radical chemistry. Radical addition to the double bonds of the selenophene ring is a conceivable pathway. The initiation step would involve the generation of a radical species, which could then add to the C4 or C5 position of the 2-chloroselenophene. The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate. Addition at C5 would lead to a radical at C4, while addition at C4 would generate a radical at C5. The stability of these intermediates would be affected by the electron-withdrawing nature of the chlorine atom and the ability of the selenium atom to stabilize adjacent radicals.

Another potential radical pathway is a radical substitution reaction, where the chlorine atom is replaced by another functional group via a radical intermediate. This is less common for aryl chlorides but can be induced under specific conditions, such as with photolysis or the use of radical initiators.

The general steps for a radical chain reaction involving 2-chloroselenophene can be summarized as follows:

Initiation: Formation of a radical species from an initiator.

Propagation: The radical attacks the selenophene ring or abstracts the chlorine atom, generating a selenophenyl radical. This new radical then reacts with another molecule to propagate the chain.

Termination: Two radical species combine to end the chain reaction.

The study of radical additions to alkenes shows that the stability of the intermediate radical is a key factor in determining the regioselectivity of the reaction. libretexts.orglibretexts.org By analogy, any radical addition to 2-chloroselenophene would proceed via the most stable radical intermediate.

Intramolecular Cyclization Mechanism Studies

2-Chloroselenophene and its halo-analogues are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the formation of a new ring by creating a bond between a substituent on the selenophene and another position on the selenophene ring itself. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing the necessary substituents that can subsequently undergo cyclization.

The Suzuki cross-coupling reaction, for example, allows for the formation of a C-C bond between the 2-position of a haloselenophene and an aryl or vinyl boronic acid. researchgate.netnih.gov By choosing a boronic acid with a suitably placed functional group, a precursor for intramolecular cyclization can be synthesized.

Table 1: Examples of Suzuki Cross-Coupling Reactions with 2-Haloselenophenes

HaloselenopheneBoronic AcidCatalyst SystemProductYield (%)Reference
2-IodoselenophenePhenylboronic acidPd(OAc)₂, K₂CO₃2-Phenylselenophene85 researchgate.net
2-Iodoselenophene4-Tolylboronic acidPd(OAc)₂, K₂CO₃2-(4-Tolyl)selenophene82 researchgate.net
2,5-DiiodoselenophenePhenylboronic acidPd(OAc)₂, K₂CO₃2,5-Diphenylselenophene75 researchgate.net
3-Bromoselenophene4-Tolylboronic acidPd(PPh₃)₄, K₂CO₃3-(4-Tolyl)selenophene60 nih.gov

Once the desired substituent is in place, an intramolecular cyclization can be induced. For instance, if an ortho-alkynylphenyl group is introduced at the 2-position of the selenophene, an intramolecular electrophilic cyclization can lead to the formation of a new fused ring system. The mechanism of such a cyclization would likely involve the activation of the alkyne by an electrophile, followed by the nucleophilic attack of a carbon atom from the selenophene ring. rsc.org

Similarly, the Heck reaction provides another avenue for the functionalization of 2-haloselenophenes, allowing for the introduction of alkenyl groups. wikipedia.orglibretexts.orgorganic-chemistry.org These alkenyl substituents can then participate in intramolecular cyclization reactions to form a variety of fused ring systems. The mechanism of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org

Role of Hypervalent Selenium Species in Halogenation Processes

The halogenation of selenophenes is a key reaction for their further functionalization. The mechanism of this electrophilic substitution can involve the formation of hypervalent selenium species, which can act as potent halogenating agents. Recent studies have shed light on the role of these intermediates in catalytic halogenation reactions. acs.org

It has been proposed that a divalent selenide (B1212193) can react with a halogen source, such as an N-halosuccinimide (NXS), to form a tetrasubstituted neutral hypervalent Se-halogen species. acs.org This species is a highly electrophilic halogenating agent. For example, the reaction of an ortho-substituted phenyl selenium compound with N-bromosuccinimide (NBS) has been shown to generate a hypervalent selenium(IV)-bromine species. acs.org

The proposed catalytic cycle for a selenium-catalyzed halogenation is as follows:

Reaction of the Se(II) catalyst with a halogenating agent (e.g., NBS) to form a hypervalent Se(IV)-halogen intermediate.

Transfer of the electrophilic halogen from the hypervalent selenium species to the substrate (e.g., an alkene or an aromatic ring).

Regeneration of the Se(II) catalyst.

This mechanism is supported by both experimental and computational studies. NMR studies have detected the presence of the hypervalent selenium-bromine intermediate. acs.org Density Functional Theory (DFT) calculations have shown that the formation of this hypervalent species is a concerted process with a reasonable energy barrier. The calculations also indicate that the halogen atom in the hypervalent intermediate is highly electrophilic due to the polarized nature of the Se-halogen bond within a 3-center-4-electron (3c-4e) system. acs.org

While these studies have often used other substrates, the principles are directly applicable to the halogenation of the selenophene ring. The selenium atom in 2-chloroselenophene could itself participate in the formation of such hypervalent intermediates upon reaction with a halogenating agent, potentially facilitating the electrophilic substitution on the selenophene ring at other positions. The presence of the chlorine atom would influence the reactivity and regioselectivity of such a halogenation reaction.

Table 2: Proposed Intermediates in Selenium-Catalyzed Halogenation

ReactantsProposed IntermediateKey FeaturesSupporting EvidenceReference
Se(II) catalyst + N-halosuccinimideTetrasubstituted hypervalent Se(IV)-halogen speciesHighly electrophilic halogen, 3-center-4-electron bondNMR spectroscopy, DFT calculations acs.org
Diphenyl diselenide + Br₂Phenylselenyl bromideElectrophilic selenium species- wiley-vch.de

The involvement of hypervalent selenium species provides a mechanistic framework for understanding the high reactivity and selectivity observed in many selenium-mediated halogenation reactions. acs.orgwiley-vch.denih.gov

Computational and Theoretical Investigations of 2 Chloroselenophene

Application of Quantum Chemical Methods

Quantum chemical methods are powerful tools for modeling the behavior of molecules at the atomic and electronic levels. These ab initio and density functional theory (DFT) approaches allow for the calculation of various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) has become one of the most popular and versatile methods for computational studies of organic and organometallic molecules, including selenophene (B38918) derivatives. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than traditional wave-function based methods, allowing for the study of larger and more complex systems.

For molecules like 2-chloroselenophene, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. A study on the conformational behavior and spin-spin coupling constants of a series of 2-substituted selenophenes, including 2-chloroselenophene, utilized DFT calculations to understand their structural trends. The choice of the functional and basis set is critical for the accuracy of DFT calculations. Common functionals like B3LYP are often paired with basis sets such as 6-31G* or larger to provide a good balance between accuracy and computational cost. These calculations provide the foundational data for more advanced analyses of the molecule's electronic structure and properties.

To investigate the optical properties of molecules, such as their absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of excited state properties. By simulating the response of the molecule to a time-dependent electric field, such as that of light, TD-DFT can predict the energies of electronic transitions and their corresponding oscillator strengths.

For 2-chloroselenophene, TD-DFT calculations would be instrumental in determining its UV-Vis absorption spectrum. These calculations can identify the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, for instance, whether they are localized on the selenophene ring or involve charge transfer between the ring and the chloro-substituent. Such studies are common for selenophene-containing chromophores designed for applications in organic electronics. iaea.org

Electronic Structure and Property Analysis

The electronic properties of 2-chloroselenophene, as determined by computational methods, are key to understanding its reactivity and potential applications.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

For 2-chloroselenophene, the HOMO is expected to be a π-orbital distributed over the selenophene ring, while the LUMO is likely to be a π*-antibonding orbital. The presence of the electronegative chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted selenophene. The precise energy levels, however, would be determined through DFT calculations.

Table 1: Calculated HOMO and LUMO Energy Levels of 2-Chloroselenophene (Note: The following table is a template. Specific values for 2-chloroselenophene are not publicly available in the searched literature, but would be obtained from DFT calculations as reported for similar compounds.)

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)Value from DFT calculation
Lowest Unoccupied Molecular Orbital (LUMO)Value from DFT calculation

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, or the electronic band gap. This is a critical parameter for predicting the electronic and optical properties of a material. A smaller band gap generally corresponds to a molecule that is more easily excited, which can influence its color and its potential use in semiconductor applications.

The introduction of a chlorine atom to the selenophene ring is expected to modulate the band gap. The specific value of the band gap for 2-chloroselenophene would be calculated as the difference between the LUMO and HOMO energies obtained from DFT calculations. This value would be crucial for assessing its potential in electronic devices.

Table 2: Calculated Band Gap of 2-Chloroselenophene (Note: This table is a template. The specific value for 2-chloroselenophene would be derived from the HOMO and LUMO energies.)

ParameterEnergy (eV)
HOMO-LUMO Band Gap (Eg)Calculated as ELUMO - EHOMO

The electron density distribution reveals how the electrons are distributed within the molecule. An electrostatic potential (ESP) map is a visualization of the electrostatic potential on the surface of the molecule. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions and chemical reactions.

For 2-chloroselenophene, the ESP map would likely show a region of negative electrostatic potential (red color) around the highly electronegative chlorine and selenium atoms, indicating areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (blue color) would be expected around the hydrogen atoms. This information provides a detailed picture of the charge distribution and is fundamental for understanding the molecule's reactivity and intermolecular interactions. A detailed computational study would generate these maps and quantify the charge distribution.

Aromaticity and Quinoidal Character Assessment

The degree of aromaticity is a critical parameter influencing the stability, reactivity, and electronic properties of heterocyclic compounds. Aromaticity is a multi-faceted concept, and therefore, several indices are often used to provide a comprehensive assessment. For a molecule like 2-chloroselenophene, key indices would include the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI).

The HOMA index is a geometry-based descriptor that evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic or olefinic character. For 2-chloroselenophene, the presence of the electronegative chlorine atom and the larger selenium heteroatom would likely lead to a slight distortion of the selenophene ring, resulting in a HOMA value slightly lower than that of unsubstituted selenophene.

NICS is a magnetic criterion for aromaticity, calculated as the negative of the absolute magnetic shielding at the center of the ring. A more negative NICS value indicates a stronger diatropic ring current, which is characteristic of aromatic compounds. It is anticipated that the selenophene ring in 2-chloroselenophene would exhibit a negative NICS value, confirming its aromatic character. However, the magnitude might be modulated by the electronic effects of the chlorine substituent.

The PDI quantifies the extent of electron delocalization between para-related atoms in a ring. A higher PDI value is associated with greater electron delocalization and aromaticity.

The quinoidal character refers to the degree to which the bonding structure resembles that of a quinone, with alternating single and double bonds, rather than a fully delocalized aromatic system. In substituted heterocycles, the contribution of quinoidal resonance structures can be significant. For 2-chloroselenophene, while the aromatic resonance form is expected to be dominant, the presence of the chlorine atom could induce a minor contribution from quinoidal forms. This can be computationally evaluated by analyzing bond length alternation (BLA), where a larger BLA indicates a more pronounced quinoidal character.

Table 1: Hypothetical Aromaticity Indices for 2-Chloroselenophene and Related Compounds

CompoundHOMANICS(0) (ppm)NICS(1) (ppm)PDI
Benzene (Reference)~1.00~-8.0~-10.0~0.10
Selenophene~0.85~-6.5~-8.5~0.08
2-Chloroselenophene ~0.82 ~-6.0 ~-8.0 ~0.07
Thiophene~0.90~-7.5~-9.5~0.09

Note: The values for 2-Chloroselenophene are hypothetical and for illustrative purposes only, pending dedicated computational studies.

Mechanistic Insights Derived from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the molecular level. For 2-chloroselenophene, computational studies could provide invaluable insights into various chemical transformations.

For instance, in electrophilic aromatic substitution reactions , which are common for aromatic heterocycles, computational modeling can map out the potential energy surface for the attack of an electrophile at different positions of the selenophene ring. This would involve locating the transition state structures for the formation of the sigma complex (Wheland intermediate) and calculating the activation energies. Such studies would likely confirm that substitution is favored at the C5 position due to the directing effect of the selenium atom and the deactivating, yet ortho-para directing, nature of the chlorine substituent.

In nucleophilic aromatic substitution reactions , where the chlorine atom is displaced by a nucleophile, computational modeling can help to understand the reaction mechanism (e.g., SNAr or other pathways). By calculating the energies of intermediates and transition states, one can predict the feasibility of such reactions and the influence of the selenophene ring on the reaction kinetics.

Furthermore, computational modeling can be employed to study the mechanisms of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions), which are fundamental for the synthesis of more complex derivatives of 2-chloroselenophene. These studies can reveal the intricate details of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, and help in optimizing reaction conditions.

Structure-Property Relationship Studies through Theoretical Approaches

Theoretical approaches are instrumental in establishing relationships between the molecular structure of a compound and its macroscopic properties. For 2-chloroselenophene, computational chemistry can predict a range of electronic, optical, and chemical properties.

By performing DFT calculations, one can determine the frontier molecular orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in determining the electronic properties of the molecule. The HOMO energy is related to the electron-donating ability (ionization potential), while the LUMO energy is related to the electron-accepting ability (electron affinity). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability, as well as its optical properties. The introduction of the chlorine atom is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted selenophene, potentially leading to a larger HOMO-LUMO gap.

Molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution within the molecule. The MEP map of 2-chloroselenophene would likely show a region of negative potential around the selenium atom and a region of positive potential near the hydrogen atoms, with the chlorine atom also influencing the local electronic environment. This information is valuable for predicting sites of electrophilic and nucleophilic attack.

Theoretical calculations can also be used to predict various spectroscopic properties , such as NMR chemical shifts and vibrational frequencies (IR and Raman). These calculated spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results.

Table 2: Hypothetical Calculated Electronic Properties for 2-Chloroselenophene

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -0.8 eV
HOMO-LUMO Gap~ 5.7 eV
Dipole Moment~ 1.5 D
Polarizability~ 120 a.u.

Note: These values are hypothetical and for illustrative purposes only, pending dedicated computational studies.

Advanced Spectroscopic Characterization of 2 Chloroselenophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

To perform this analysis, the ¹H and ¹³C NMR spectra of 2-chloroselenophene would be required. From these spectra, one could extract the chemical shifts (δ) for each unique proton and carbon atom in the molecule. The chemical shifts would provide information about the electronic environment of the nuclei. For instance, the protons on the selenophene (B38918) ring would be expected in the aromatic region, with their precise shifts influenced by the electron-withdrawing chlorine atom and the selenium heteroatom. Similarly, the ¹³C NMR spectrum would show distinct signals for the four carbon atoms of the selenophene ring. Coupling constants (J-values) from the ¹H NMR spectrum would reveal the connectivity between adjacent protons. Without access to these spectra, a detailed analysis is not possible.

Selenium-77 (⁷⁷Se NMR) Spectroscopy for Selenium-Containing Heterocycles

⁷⁷Se NMR is a specialized technique that directly probes the selenium nucleus. The chemical shift of the ⁷⁷Se nucleus in 2-chloroselenophene would be highly informative, providing direct insight into the electronic environment of the selenium atom and how it is affected by the chlorine substituent. Comparative analysis with other substituted selenophenes would be valuable, but foundational data for 2-chloroselenophene is a prerequisite.

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure of 2-chloroselenophene. A COSY spectrum would definitively establish the proton-proton connectivities within the ring, while an HSQC spectrum would correlate each proton to its directly attached carbon atom. These techniques provide unambiguous structural confirmation, but require the acquisition of the corresponding 2D NMR datasets.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The mass spectrum of 2-chloroselenophene would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The isotopic pattern of this peak would be characteristic, showing contributions from the various isotopes of selenium and chlorine. The fragmentation pattern, which details the masses of the fragments formed when the molecular ion breaks apart, would offer further structural clues. Common fragmentation pathways for halogenated heterocycles could be proposed and compared to the observed spectrum. However, without the actual mass spectrum, this analysis remains speculative.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of a molecule. The IR and Raman spectra of 2-chloroselenophene would display a series of absorption bands corresponding to specific bond vibrations (e.g., C-H stretching, C=C stretching, C-Se stretching, and C-Cl stretching) and ring deformation modes. By analyzing the frequencies and intensities of these bands, one could identify functional groups and gain insight into the molecular structure. A comparison between the IR and Raman spectra would provide a more complete picture of the vibrational modes, as some modes may be active in one technique but not the other. The specific frequencies of these vibrational modes for 2-chloroselenophene are not currently available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-chloroselenophene would show one or more absorption maxima (λ_max), which correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions). The position and intensity of these absorptions are characteristic of the molecule's conjugated system. The effect of the chlorine substituent on the absorption profile compared to unsubstituted selenophene could be analyzed. To conduct this analysis, the UV-Vis spectrum of 2-chloroselenophene would be necessary.

X-ray Crystallography for Solid-State Molecular Structure Determination

Analysis of various substituted selenophenes reveals a consistent planarity of the five-membered selenophene ring. For instance, the molecular structure of tetrasubstituted selenophenes, as determined by X-ray diffraction, shows a perfectly planar C₄Se ring. nih.gov This planarity is a fundamental characteristic of the aromatic selenophene system.

Furthermore, the nature of the substituents can lead to specific intermolecular interactions that govern the supramolecular architecture. In some selenophene-based heteroacenes, multiple intermolecular interactions, including C–H···Se, C–H···S, S–S, S–Se, and Se–Se contacts, are observed in the crystal packing structures. beilstein-journals.org These interactions play a crucial role in the self-assembly of the molecules into well-ordered crystalline solids. For example, a selenacalix beilstein-journals.orgselenophene derivative forms a one-dimensional array stabilized by intermolecular Se···Se and Se···π interactions. acs.org

The bond lengths and angles within the selenophene ring are also influenced by the electronic nature of the substituents. In unsubstituted selenophene, the Se-C bond lengths are approximately 1.89 Å. researchgate.net However, substitution can lead to slight variations in these parameters. For example, in a tetrasubstituted selenophene derivative, the bond lengths within the ring are consistent with those of other substituted selenophenes. nih.gov

A summary of crystallographic data for some representative selenophene derivatives is presented in the table below to illustrate the typical structural parameters observed in this class of compounds.

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
3-bromo-2-(phenylselanyl)benzo[b]selenopheneMonoclinicP2₁/cSe-C(ring): ~1.88-1.90C-Se-C(ring): ~87-88 nih.gov
3-iodo-2-(phenylselanyl)benzo[b]selenopheneMonoclinicP2₁/cSe-C(ring): ~1.88-1.90C-Se-C(ring): ~87-88 nih.gov
A tetrasubstituted selenopheneMonoclinicP2₁/nSe-C(ring): ~1.87-1.89C-Se-C(ring): ~88-89 nih.gov
Selenophene-based acs.orgheliceneTriclinicP-1-- researchgate.net

This table provides a glimpse into the solid-state structures of selenophene-containing molecules, highlighting the consistent geometric features and the subtle variations induced by different substitution patterns.

Organometallic Chemistry of 2 Chloroselenophene

Ligand Design and Coordination Chemistry Involving Selenophene (B38918) Derivatives

The design of ligands is a cornerstone of organometallic chemistry, as the ligand framework dictates the properties and reactivity of the metal center. alfa-chemistry.com Selenophene and its derivatives can coordinate to metal centers in various ways, primarily through the selenium atom, the π-system of the ring, or a substituent atom. The presence of a chlorine atom at the 2-position of the selenophene ring introduces an additional reactive site, offering possibilities for diverse coordination modes and subsequent reactivity.

While specific studies on the coordination of 2-chloroselenophene are not extensively documented, the principles of coordination chemistry allow for predictions of its behavior. libretexts.orgtcd.ie The selenium atom, with its lone pairs of electrons, can act as a soft Lewis base, coordinating to a variety of transition metals. nih.govlumenlearning.com Furthermore, the C-Cl bond presents a site for oxidative addition reactions with low-valent metal centers, a common step in the formation of organometallic complexes and catalytic cycles. uniba.sk This dual functionality makes 2-chloroselenophene a potentially versatile ligand.

The coordination of selenophene derivatives to transition metals can lead to the formation of various types of complexes, including mononuclear and polynuclear structures. The electronic properties of the selenophene ring, influenced by substituents like the chloro group, can modulate the electron density at the metal center, thereby affecting the stability and reactivity of the complex. researchgate.net

Table 1: Potential Coordination Modes of 2-Chloroselenophene

Coordination ModeDescriptionPotential Metal Partners
Se-coordination The selenium atom donates a lone pair to the metal center, acting as a monodentate ligand.Pd(II), Pt(II), Au(I)
Oxidative Addition The C-Cl bond undergoes oxidative addition to a low-valent metal center, forming a metal-carbon and a metal-chloride bond.Pd(0), Ni(0)
π-Coordination The π-electrons of the selenophene ring coordinate to the metal center. This is less common for simple selenophenes compared to arenes.Cr(0), Fe(0)

Applications in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a powerful tool in chemical synthesis, often relying on well-defined organometallic complexes. alfa-chemistry.comiitm.ac.in The unique electronic and structural features of selenophene-containing ligands suggest their potential in various catalytic transformations.

Organoselenium compounds have been investigated for their catalytic activity in a range of organic reactions. nih.govmdpi.com The ability of selenium to participate in redox processes is a key feature in many of these catalytic cycles. researchgate.net While the direct application of 2-chloroselenophene as a catalyst is not widely reported, its derivatives, formed through reactions at the C-Cl bond, could lead to novel catalyst structures. For instance, cross-coupling reactions could be employed to introduce phosphine (B1218219) or other coordinating groups at the 2-position, creating bidentate or pincer-type ligands that can stabilize catalytically active metal centers. alfa-chemistry.com

Electrophilic halogenation is a fundamental reaction for the synthesis of aryl halides. nih.gov Catalytic versions of this reaction are highly desirable to avoid the use of stoichiometric and often harsh halogenating agents. Organoselenium compounds have been shown to catalyze oxidative halogenation reactions. researchgate.net In a typical cycle, the selenium compound is oxidized by a terminal oxidant in the presence of a halide source to generate a reactive electrophilic halogenating species. This species then halogenates the substrate, and the selenium catalyst is regenerated.

While specific protocols utilizing 2-chloroselenophene are not detailed in the literature, one could envision its derivatives being employed in such catalytic systems. The electronic properties of the selenophene ring could influence the reactivity of the selenium center and its ability to mediate the halogenation process.

The ability of certain ligands and metal centers to undergo reversible redox processes is central to many catalytic reactions. mdpi.comnih.govmdpi.com Selenophene-containing ligands can be considered redox-active, as the selenium atom can be oxidized and reduced. This property can be harnessed in redox catalysis, where the organometallic complex facilitates electron transfer processes. For example, a metal complex with a selenophene-based ligand could catalyze the oxidation or reduction of organic substrates, with the selenium atom participating in the electron transfer relay. The presence of the chloro-substituent on the selenophene ring would electronically perturb the system, potentially tuning the redox potential of the complex and its catalytic activity.

Synthesis and Reactivity of Selenophene-Containing Organometallic Complexes

The synthesis of organometallic complexes containing a 2-chloroselenophene moiety can be approached through several synthetic strategies. asianpubs.orgnih.govjocpr.comnih.gov A common method involves the reaction of a metal precursor with the pre-functionalized ligand. nih.gov For 2-chloroselenophene, this could involve direct coordination of the selenium atom to a metal salt.

A more versatile approach involves the in-situ formation of an organometallic reagent from 2-chloroselenophene, followed by transmetalation to the desired metal center. Alternatively, the C-Cl bond offers a direct route to certain organometallic complexes via oxidative addition to a low-valent metal. nih.gov This reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry and would lead to a palladacycle intermediate.

The reactivity of such complexes would be diverse. The coordinated 2-chloroselenophene ligand could undergo further transformations, such as nucleophilic substitution at the C-Cl bond, or C-H activation at other positions on the selenophene ring. nih.govyoutube.comnih.gov The metal-carbon bond formed via oxidative addition is a key intermediate in many catalytic cross-coupling reactions, suggesting that complexes of 2-chloroselenophene could serve as pre-catalysts for reactions like Suzuki, Heck, or Sonogashira couplings.

Table 2: Illustrative Synthetic Routes to 2-Chloroselenophene Organometallic Complexes

Reaction TypeReactantsProduct TypePotential Application
Direct Coordination 2-Chloroselenophene + [PdCl₂(MeCN)₂]Se-coordinated Pd(II) complexCatalyst precursor
Oxidative Addition 2-Chloroselenophene + Pd(PPh₃)₄Palladacycle (Pd(II) complex)Intermediate in cross-coupling
Lithiation & Transmetalation 1. 2-Chloroselenophene + n-BuLi2. Resulting lithio-selenophene + ZnCl₂2-(Selenophenyl)zinc chlorideReagent for Negishi coupling

Emerging Research Avenues and Future Outlook for Selenophene, 2 Chloro

Integration of Selenophene (B38918), 2-chloro- into Novel Chemical Architectures

The strategic incorporation of the 2-chloroselenophene unit is a burgeoning area of synthetic chemistry, with applications spanning materials science and medicinal chemistry. Researchers are actively developing methods to construct complex molecules where the selenophene core dictates the electronic and physical properties of the final architecture.

A significant advancement in this area is the development of green and efficient synthetic protocols. For instance, copper-mediated halocyclization reactions have been established to produce halogenated selenophenes, including 2-chloroselenophene, in high yields. nih.govnih.gov These methods often utilize environmentally benign solvents like ethanol (B145695) and inexpensive, readily available sodium halides (such as NaCl) as the chlorine source, representing a substantial improvement over harsher, traditional techniques. nih.govuwf.edu The electrophilic cyclization of selenoenynes is a key transformation that allows for the direct installation of the 2-chloroselenophene moiety into a growing molecular structure. nih.gov

The resulting chlorinated selenophene derivatives are highly sought after for their potential in optoelectronic devices. The replacement of sulfur with selenium in heterocyclic compounds tends to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level and narrow the optical band gap, which is advantageous for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). mdpi.com For example, chlorinated selenophene-containing molecules have been designed as non-fullerene acceptors (NFAs) in OSCs. The incorporation of chlorine atoms can further modulate the molecule's electronic properties and enhance intermolecular interactions, leading to improved device performance. mdpi.com

Beyond materials science, the selenophene scaffold is being integrated into biologically active molecules. researchgate.net While research on selenium-containing flavonoids is still limited, recent work has demonstrated the synthesis of selenophene-based flavonols and styrylchromones, which have been evaluated for their potential as anticancer agents. nih.gov The 2-chloro- substituent on the selenophene ring serves as a reactive handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.

Advancements in Characterization Techniques Applied to Halogenated Selenophenes

The synthesis of novel halogenated selenophenes necessitates the use of sophisticated analytical methods to confirm their structure, purity, and stereochemistry. While standard techniques remain indispensable, new and advanced characterization methods are providing deeper insights into the properties of these molecules.

Standard spectroscopic methods form the bedrock of characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is routinely used to elucidate the molecular framework. nih.gov For organoselenium compounds, 77Se NMR spectroscopy is a particularly powerful, albeit less common, tool that provides direct information about the electronic environment of the selenium atom. acs.org Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution, which is distinctive for selenium- and chlorine-containing compounds. Other fundamental techniques include Infrared (IR) spectroscopy to identify functional groups and UV-Vis spectroscopy to study the electronic transitions and determine optical properties like the band gap. nih.gov

More advanced techniques are being applied to understand the nuanced behavior of these compounds. For example, in studies of related hypervalent selenium-halogen species, specialized NMR experiments are used to monitor the formation and reactivity of catalytic intermediates in solution. acs.org Elemental analysis is also a critical step to confirm the empirical formula of newly synthesized compounds, ensuring the correct ratio of carbon, hydrogen, and nitrogen. nih.gov

The table below summarizes key characterization techniques and their specific applications to halogenated selenophenes.

Technique Application for Halogenated Selenophenes References
1H & 13C NMR Elucidation of the primary molecular structure and proton/carbon environments. nih.gov
77Se NMR Direct probing of the selenium atom's electronic environment and bonding. acs.org
Mass Spectrometry Confirmation of molecular weight and characteristic isotopic patterns.
Infrared (IR) Spectroscopy Identification of functional groups and confirmation of covalent bond formation. nih.gov
UV-Vis Spectroscopy Determination of electronic absorption properties and optical band gaps. nih.gov
Elemental Analysis Verification of the empirical formula and elemental composition (C, H, N). nih.gov

Synergistic Research: Combining Experimental and Computational Methodologies

The synergy between experimental synthesis and computational chemistry has become a cornerstone of modern chemical research, and the study of halogenated selenophenes is no exception. This dual approach accelerates the discovery and optimization of new molecules by allowing researchers to predict properties and rationalize experimental outcomes.

Computational methods, particularly Density Functional Theory (DFT), are employed to model the geometric and electronic structures of molecules like 2-chloroselenophene and its derivatives. acs.orgnih.gov These calculations can predict key parameters such as bond lengths, bond angles, and molecular orbital energies (e.g., HOMO and LUMO). mdpi.com This predictive power is invaluable; for instance, by calculating the expected LUMO energy level of a novel selenophene-based acceptor, researchers can pre-screen candidates for their suitability in organic solar cells before undertaking complex and time-consuming synthesis. mdpi.com

Furthermore, computational modeling provides profound insights into reaction mechanisms. DFT calculations can map out the energy landscape of a chemical reaction, identifying transition states and intermediates. acs.org This was effectively used to study the formation of active tetrasubstituted hypervalent selenium-halogen species, where calculations of the free-energy profile helped to elucidate the reaction pathway. acs.org Such computational insights guide the optimization of reaction conditions, such as temperature, solvent, and catalyst choice, to improve product yields and selectivity in the lab.

Experimental results, in turn, provide the crucial validation for theoretical models. The actual synthesis and characterization of a target molecule confirm its predicted structure. Spectroscopic data from UV-Vis measurements can be compared against calculated electronic transitions, and experimentally determined redox potentials can be correlated with computed HOMO/LUMO energies. nih.gov This iterative cycle of prediction and verification leads to more refined computational models and a deeper, more accurate understanding of the chemical principles at play.

The following table highlights the powerful interplay between computational and experimental approaches in the study of halogenated selenophenes.

Computational Prediction (e.g., DFT) Experimental Validation/Technique Combined Insight References
Molecular Geometry & StructureX-ray Crystallography, NMR SpectroscopyConfirmed 3D arrangement of atoms in the molecule. acs.orgnih.gov
HOMO/LUMO Energy LevelsCyclic Voltammetry, UV-Vis SpectroscopyRationalization of electronic properties, redox behavior, and optical band gaps for materials design. mdpi.comnih.gov
Reaction Energy Profiles & IntermediatesKinetic Studies, In-situ NMR SpectroscopyUnderstanding reaction mechanisms to optimize synthetic routes and improve yields. acs.org
Molecular Docking SimulationsIn-vitro Biological AssaysPredicting and explaining the binding affinity of molecules to biological targets like proteins or DNA. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.